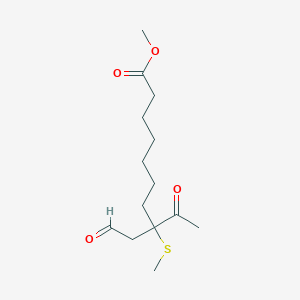
Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters ensures high efficiency and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Found in pineapple oil, used in flavoring agents.
Isopentyl acetate: Found in banana oil, used in perfumes and flavoring agents.
Ethyl acetate: Commonly used as a solvent in the chemical industry.
Uniqueness
Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry.
Properties
CAS No. |
61369-19-5 |
|---|---|
Molecular Formula |
C14H24O4S |
Molecular Weight |
288.40 g/mol |
IUPAC Name |
methyl 8-methylsulfanyl-9-oxo-8-(2-oxoethyl)decanoate |
InChI |
InChI=1S/C14H24O4S/c1-12(16)14(19-3,10-11-15)9-7-5-4-6-8-13(17)18-2/h11H,4-10H2,1-3H3 |
InChI Key |
ZVNXBQBHOJIRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCCCCC(=O)OC)(CC=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















